Roxatidine-d10 Hemioxalate
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Overview
Description
Roxatidine-d10 Hemioxalate is a deuterated form of Roxatidine, a histamine H2 receptor antagonist. This compound is primarily used as an internal standard for the quantification of Roxatidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling enhances the accuracy and precision of analytical measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. The general synthetic route includes:
Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.
Williamson Ether Synthesis: This intermediate undergoes etherification with N-(3-bromopropyl)phthalimide to yield the corresponding ether.
Deprotection: The phthalimide group is removed using hydrazine to obtain (3-(1-piperidinylmethyl)phenoxy)propylamine.
Amidation: This amine reacts with glycolic acid to form the amide.
Acetylation: The final step involves acetylation with acetic anhydride to yield Roxatidine acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical for achieving the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine .
Scientific Research Applications
Roxatidine-d10 Hemioxalate has diverse applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Roxatidine.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Roxatidine.
Medicine: Assists in the development of new histamine H2 receptor antagonists.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing
Mechanism of Action
Roxatidine-d10 Hemioxalate acts as a histamine H2 receptor antagonist. It competitively inhibits histamine at the H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion. This action is dose-dependent and helps in treating conditions like gastric ulcers and gastroesophageal reflux disease .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Ranitidine: Known for its use in treating similar gastrointestinal conditions.
Famotidine: Another H2 receptor antagonist with a longer duration of action.
Uniqueness
Roxatidine-d10 Hemioxalate is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research and industrial settings where accurate measurements are crucial .
Properties
CAS No. |
1794756-35-6 |
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Molecular Formula |
C19H28N2O7 |
Molecular Weight |
406.501 |
IUPAC Name |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChI Key |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Synonyms |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
Origin of Product |
United States |
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